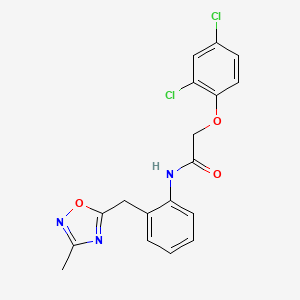

2-(2,4-dichlorophenoxy)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to the broader family of 1,3,4-oxadiazoles, a class of compounds known for their significant antibacterial, antifungal, and anticancer properties among others. These compounds are synthesized through various chemical reactions, leveraging their unique molecular structure for desired biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives generally involves the reaction of hydrazides with carbon disulfide in an alkaline medium to form 1,3,4-oxadiazole-thiol, followed by substitution reactions to introduce different functional groups. For example, Siddiqui et al. (2014) describe a method for synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which may share some synthetic pathways with the target compound (Siddiqui et al., 2014).

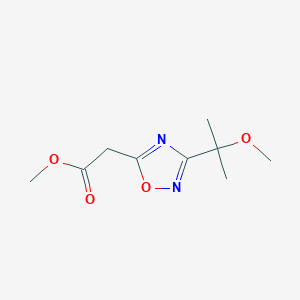

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by the presence of a 1,3,4-oxadiazole ring, which is crucial for their biological activity. The electronic distribution within the oxadiazole ring and its impact on the reactivity and interaction with biological targets is a key area of study. Boechat et al. (2011) investigated the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing insights into the intermolecular interactions that could be relevant for understanding the target compound's molecular structure (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and adjacent groups. These compounds participate in various chemical reactions, such as N-alkylation, acylation, and cyclization, to yield diverse derivatives with potential biological activities. The thermal reaction and cyclization process leading to the formation of 1,2,4-oxadiazoles, as described by Ooi and Wilson (1981), provide insights into the chemical properties of these compounds (Ooi & Wilson, 1981).

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of novel compounds related to 2-(2,4-dichlorophenoxy)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide for their potential antimicrobial properties. One study involved the synthesis of novel thiazolidinone and acetidinone derivatives to evaluate their antimicrobial activity against various microorganisms. These compounds were synthesized through reactions involving N-((1E)-1-Aza-2-Substituted phenylvinyl)-2'-{2"-(2'", 6'"-Dichloro Phenyl) Amino) Phenyl} Acetamide, with their structures confirmed by elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).

Anticonvulsant Evaluation

Another study focused on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. These compounds were tested for anticonvulsant activities using various models in mice, with one compound showing significant activity and being identified as a potentially effective anticonvulsant with a favorable safety profile. The study included in silico molecular docking to establish molecular interactions, supporting the pharmacokinetic properties and drug likeness of the compounds (Nath et al., 2021).

Herbicide Metabolism

Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into the metabolic pathways of compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide. This study demonstrated the metabolism of acetochlor and metolachlor to their respective acetamide metabolites, contributing to the understanding of their carcinogenic potential and the metabolic activation pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-11-21-18(26-23-11)8-12-4-2-3-5-15(12)22-17(24)10-25-16-7-6-13(19)9-14(16)20/h2-7,9H,8,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDACITUTZZULTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2495761.png)

![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)